N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine

Plant Tissue Culture Micropropagation Shoot Organogenesis

Assuming functional redundancy among cytokinins causes experimental failure. 2iP outperforms BA, kinetin, and TDZ in shoot elongation (mean 4.8 cm in Sophora tonkinensis at 2.0 µM) and uniquely inhibits rotenone-sensitive mitochondrial NADH dehydrogenase (I50=50 µM vs. BA I50=250 µM). Ideal for micropropagation, cytokinin metabolism studies, and mitochondrial signaling research.

Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
CAS No. 2365-40-4
Cat. No. B109702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine
CAS2365-40-4
Synonyms6-(3,3-Dimethylallylamino)purine;  N-(3-Methyl-2-buten-1-yl)-9H-purin-6-amine;  2Ip;  6-(3-Methyl-2-buten-1-ylamino)purine;  6-(Δ2-Isopentenylamino)purine;  6-(γ,γ-Dimethylallylamino)purine;  6-Isopentenyladenine;  6-N-(3-Methylbut-2-enylamino)purine;  6-[(3
Molecular FormulaC10H13N5
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(=CCNC1=NC=NC2=C1NC=N2)C
InChIInChI=1S/C10H13N5/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15)
InChIKeyHYVABZIGRDEKCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

2iP Procurement Baseline


N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine, widely designated as N6-(Δ2-isopentenyl)adenine (2iP or iP), is an endogenous isoprenoid cytokinin . It functions as a master regulator of plant cell division, shoot organogenesis, and nutrient mobilization, and it serves as the direct metabolic precursor to the more hydroxylated cytokinin trans-zeatin [1]. 2iP is commercially available as a crystalline solid with a typical purity of ≥98–99% as determined by HPLC .

Plant micropropagation and shoot organogenesis studies
Cytokinin metabolism and CKX enzyme research
Endogenous zeatin biosynthesis pathway investigation

Why 2iP Substitution Fails


Assuming functional redundancy among the N6-substituted adenine cytokinin class constitutes a significant source of experimental and production failure. While kinetin, benzyladenine (BA), thidiazuron (TDZ), and trans-zeatin all activate cytokinin signaling, their divergent metabolic fates, species-specific bioactivity, and off-target effects on mitochondrial respiration preclude simple interchangeability [1][2]. For instance, 2iP exhibits a distinct inhibition profile for rotenone-sensitive NADH dehydrogenase compared to BA and zeatin, and its conversion efficiency to trans-zeatin is highly species-dependent, resulting in unpredictable tissue culture outcomes if substituted without empirical validation [3].

2iP Distinct mitochondrial NADH dehydrogenase inhibition profile (I50 context)
Benzyladenine May shift electron transport chain inhibition endpoints
2iP Rapid CKX substrate with stable charge-transfer intermediate
Kinetin CKX kinetics may not replicate; intermediate detection not supported
2iP Species- and tissue-dependent conversion to trans-zeatin
TDZ Non-metabolizable; endogenous cytokinin homeostasis may not be modelled

2iP Differentiation Guide


Shoot Elongation in Sophora tonkinensis

In a direct comparative study of four cytokinins (2iP, BA, kinetin, TDZ) for in vitro multiplication of Sophora tonkinensis, 2iP demonstrated the best overall response [1]. At 2.0 µmol, 2iP achieved maximum shoot induction of 75% with a mean of 5.0 shoots per explant [1]. Crucially, 2iP also yielded the highest shoot elongation, producing a mean shoot length of 4.8 cm, significantly surpassing the elongation achieved with BA, kinetin, or TDZ at comparable concentrations [1].

Shoot Elongation
Head-to-head
4.8 cm mean shoot length (highest among tested set) · 5.0 shoots/explant at 2.0 µmol
Supports elongation-prioritized micropropagation studies
MS medium, Sophora tonkinensis explants
Plant Tissue Culture Micropropagation Shoot Organogenesis Sophora tonkinensis

Mitochondrial NADH Dehydrogenase Inhibition

2iP acts as a direct inhibitor of the rotenone-sensitive internal NADH dehydrogenase in plant mitochondria, an off-target effect with implications for cellular energy status [1]. At a concentration of 400 µM, 2iP inhibited enzyme activity by 45% in submitochondrial particles, compared to 64% inhibition by BA [1]. In intact mitochondria, the I50 for 2iP was 50 µM, while BA was five-fold less potent with an I50 of 250 µM [1]. Zeatin exhibited only weak inhibitory activity in this system [1].

Mitochondrial NADH Dehydrogenase
Head-to-head
I50 50 µM (intact) · 45% inhibition at 400 µM (submitochondrial particles)
Mitochondrial respiration endpoint context
Potato tuber submitochondrial particles and intact mitochondria
Mitochondrial Respiration NADH Dehydrogenase Bioenergetics Solanum tuberosum

Cytokinin Dehydrogenase Turnover

Cytokinin dehydrogenase (CKX) is the primary enzyme responsible for irreversible cytokinin inactivation in plants. Kinetic analysis of maize CKX revealed a high reduction rate for isoprenoid cytokinins, including 2iP, characterized by the formation of a charge-transfer complex between the reduced enzyme and cytokinin imine [1]. In contrast, reduction was slow for non-isoprenoid substrates like kinetin and p-topolin, and no charge-transfer intermediates were observed [1]. The resulting 2iP-derived imine product exhibited sufficient stability to enable fragmentation analysis via Q-TOF MS/MS [1].

CKX Turnover
Method context
High reduction rate; stable charge-transfer complex and imine intermediate
Supports CKX enzyme kinetic and Q-TOF MS/MS studies
Maize CKX, stopped-flow analysis
Cytokinin Metabolism Enzyme Kinetics CKX Zea mays

Metabolic Conversion to Zeatin

The in planta bioactivity of 2iP is often contingent upon its conversion to the more potent hydroxylated cytokinin, trans-zeatin. In Actinidia (kiwi) stem-derived callus cultures incubated with 50 µM 2iP, 83 ± 6 nmol/g of zeatin accumulated within 24 hours [1]. This rapid conversion was tissue-specific: it was low in stem tips (3 cm), highest in the region of rapid leaf growth, and very low in mature stem or leaf petiole tissues [1].

Conversion to Zeatin
Class-level
83 ± 6 nmol/g zeatin accumulated in 24 h (callus from 50 µM 2iP)
Species- and tissue-specific conversion context
Actinidia callus culture
Cytokinin Metabolism Zeatin Biosynthesis Species-Specificity Actinidia

Cucumber Fruit Growth Activity

When assessing the promotive effect on cucumber (Cucumis sativus) fruit growth, a clear activity hierarchy was established among six cytokinins using the Amaranthus bioassay [1]. The relative cytokinin activity, in decreasing order, was: N6-benzyladenine (BA) > N6-isoamyladenine > 2iP > trans-zeatin > cis-zeatin > kinetin [1]. This places 2iP as a mid-to-high potency compound in this specific developmental context, with activity exceeding that of the naturally occurring trans-zeatin and the commonly used synthetic kinetin [1].

Fruit Growth Activity
Head-to-head
Ranked 3rd of 6 cytokinins; activity > trans-zeatin and kinetin
Supports fruit development bioassay endpoint context
Cucumber cv. Chojitsuochiai, Amaranthus bioassay
Fruit Development Cucumis sativus Cytokinin Bioassay Growth Promotion

Phaseolus lunatus Callus Bioactivity

The relative bioactivity of 2iP free base (i6Ade) versus its riboside (i6Ado) is not universally conserved. In a comparative study of Phaseolus lunatus genotypes, zeatin base was generally more active than zeatin riboside [1]. However, 2iP free base was less active than its riboside counterpart in most genotypes, except for two specific genotypes (P.I. 256845 and P.I. 260415) where the free base activity was higher [1]. This reversal in activity was not attributable to differences in uptake or metabolism, suggesting a fundamental difference in cytokinin perception or signaling between genotypes [1].

Callus Genotype Response
Class-level
Free base less active than riboside in most genotypes; activity reversal in two genotypes
Genotype-dependent callus growth response context
Phaseolus lunatus callus assay
Genotype-Specific Response Cytokinin Metabolism Phaseolus lunatus Callus Culture

2iP Application Scenarios


Micropropagation with Enhanced Shoot Elongation

2iP is the cytokinin of choice for micropropagation protocols where maximizing shoot length is a primary objective. As demonstrated in Sophora tonkinensis, 2iP at 2.0 µmol yielded a mean shoot length of 4.8 cm, outperforming BA, kinetin, and TDZ [4]. This makes it particularly valuable for establishing in vitro mother stocks of medicinal and ornamental species where elongated internodes facilitate subsequent subculturing or rooting.

CKX-Mediated Cytokinin Catabolism

Due to its rapid turnover and the formation of a stable, detectable imine intermediate during CKX-mediated cleavage, 2iP serves as an ideal substrate for enzymological studies of cytokinin degradation pathways [4]. Its kinetic behavior, distinct from that of kinetin or p-topolin, enables precise mechanistic dissection of the CKX catalytic cycle using techniques like stopped-flow spectroscopy and Q-TOF MS/MS [4].

Zeatin Biosynthesis Studies

2iP is the obligate precursor for trans-zeatin biosynthesis. Researchers investigating the regulation of cytokinin pools, particularly the hydroxylation step converting isopentenyl-type to zeatin-type cytokinins, must use 2iP as the substrate [4]. Its species- and tissue-specific conversion rates (e.g., 83 ± 6 nmol/g zeatin production in Actinidia callus after 24 h) provide a measurable parameter for assessing developmental or environmental impacts on cytokinin metabolism [4].

Mitochondrial Respiration Inhibition Assays

2iP exerts a potent and specific inhibitory effect on the rotenone-sensitive internal NADH dehydrogenase of plant mitochondria (I50 = 50 µM in intact potato mitochondria) [4]. This activity is distinct from that of BA (I50 = 250 µM) and zeatin (weak activity) [4]. Therefore, 2iP is the appropriate compound for studies examining the intersection of hormone signaling and mitochondrial electron transport chain function.

Application
Selection Property
Validation Focus
Plant micropropagation studies
Shoot elongation response
Multiplication and elongation endpoints
Cytokinin catabolism studies
CKX substrate kinetic profile
Enzyme-substrate intermediate detection
Zeatin biosynthesis research
Metabolic conversion context
Tissue-specific zeatin accumulation
Mitochondrial bioenergetics research
NADH dehydrogenase inhibition context
Electron transport chain endpoint interpretation

Technical Documentation Hub

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34 linked technical documents
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